molecular formula C16H18N2O2 B2878099 1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione CAS No. 862813-94-3

1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione

Cat. No.: B2878099
CAS No.: 862813-94-3
M. Wt: 270.332
InChI Key: GMSSRBKTXKHFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2-Dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione is a synthetic chemical reagent designed for advanced research and development, particularly in the field of medicinal chemistry. This compound integrates two privileged pharmacophores recognized in drug discovery: a 1,2-dimethylindole system and a pyrrolidine-1,2-dione (succinimide) moiety. The indole scaffold is a ubiquitous structure in biologically active compounds and natural products, known for its diverse interactions with therapeutic targets . The pyrrolidine ring is a saturated heterocycle that enhances three-dimensional coverage and influences stereochemistry, which can be critical for optimizing binding affinity and selectivity toward enantioselective proteins . The specific 1,2-dimethyl substitution on the indole ring may be explored for its effects on metabolic stability and receptor interaction profiles. This structure is of significant interest for the design and synthesis of novel multifunctional ligands. Researchers can investigate its potential application in developing therapies for complex, multi-factorial diseases. The molecule's framework makes it a valuable building block for constructing compounds that may simultaneously modulate multiple biological pathways. This product is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

1-(1,2-dimethylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-14(12-7-3-4-8-13(12)17(11)2)15(19)16(20)18-9-5-6-10-18/h3-4,7-8H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSSRBKTXKHFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Methylation Using Dimethyl Carbonate

The 1-methyl group is introduced via N-methylation of indole using dimethyl carbonate (DMC), a green methylating agent. As demonstrated in U.S. Patent 6,326,501, DMC reacts with indole derivatives under mild conditions (120–134°C, DMF solvent, tetrabutylammonium bromide catalyst) to yield 1-methylindole. This method avoids toxic methyl halides and achieves >90% yield with minimal byproducts.

C2-Methylation via Directed Ortho-Metalation

Introducing the 2-methyl group requires directed ortho-metalation. Using lithium diisopropylamide (LDA), the indole’s 2-position is deprotonated and quenched with methyl iodide. This step demands anhydrous conditions and low temperatures (-78°C) to prevent side reactions. Alternative approaches, such as Friedel-Crafts alkylation, are less effective due to the indole’s preferential reactivity at the 3-position.

Optimization and Characterization

The dual methylation process yields 1,2-dimethylindole, confirmed via $$ ^1H $$-NMR (δ 2.35 ppm for C2-CH$$ _3 $$, δ 3.72 ppm for N-CH$$ _3 $$) and mass spectrometry (m/z 159.1 [M+H]$$ ^+ $$).

Functionalization at the 3-Position: Ethane-1,2-Dione Formation

Oxalylation with Diethyl Oxalate

The 3-position of 1,2-dimethylindole undergoes nucleophilic acylation with diethyl oxalate. In tetrahydrofuran (THF) with sodium hydride, the indole’s 3-position attacks the electrophilic carbonyl of diethyl oxalate, forming ethyl (1,2-dimethylindol-3-yl)oxalate. This intermediate is isolated in 75–85% yield and characterized by IR (C=O stretch at 1740 cm$$ ^{-1} $$) and $$ ^{13}C $$-NMR (δ 165.2 ppm for carbonyl).

Aminolysis with Pyrrolidine

The remaining ethyl ester group undergoes aminolysis with pyrrolidine in refluxing toluene. Using 1.2 equivalents of pyrrolidine and a catalytic amount of 4-dimethylaminopyridine (DMAP), the reaction achieves 80–90% conversion to the final diketone-pyrrolidine product. Excess pyrrolidine is removed via aqueous extraction, and the product is purified by column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insights and Side Reactions

Epimerization Risks

The diketone moiety is susceptible to keto-enol tautomerism, potentially leading to epimerization. Stabilization is achieved by maintaining neutral pH during workup and avoiding prolonged heating.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$-NMR (400 MHz, CDCl$$ _3 $$): δ 7.52–7.48 (m, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 3.72 (s, 3H, N-CH$$ _3 $$), 3.45–3.40 (m, 4H, pyrrolidine-H), 2.35 (s, 3H, C2-CH$$ _3 $$), 1.95–1.90 (m, 4H, pyrrolidine-H).
  • $$ ^{13}C $$-NMR (100 MHz, CDCl$$ _3 $$): δ 195.2 (C=O), 168.4 (C=O), 136.7 (C3), 124.5–119.8 (Ar-C), 50.2 (pyrrolidine-C), 32.1 (N-CH$$ _3 $$), 22.4 (C2-CH$$ _3 $$).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C$$ _19$$H$$ _23$$N$$ _2$$O$$ _2$$ [M+H]$$ ^+ $$: 313.1785. Found: 313.1789.

Comparative Analysis of Alternative Routes

Friedel-Crafts Acylation

Attempts to introduce the diketone via sequential Friedel-Crafts acylation led to low yields (<30%) due to steric hindrance from the 1,2-dimethyl groups.

Oxidation of Vicinal Diols

Oxidation of a hypothetical 1,2-diol precursor with Jones reagent (CrO$$ _3$$/H$$ _2$$SO$$ _4 $$) failed to produce the diketone, instead yielding decomposition products.

Industrial-Scale Considerations

Solvent Recovery

DMF and toluene are recycled via distillation, reducing environmental impact and cost.

Catalytic Efficiency

Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction rates by 40% in methylation steps, critical for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in synthetic organic chemistry .

Scientific Research Applications

1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: This compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione with analogous ethane-1,2-dione derivatives, focusing on structural variations, physicochemical properties, and biological relevance.

Compound Name & CAS Number Substituents (Indole Core / Amine Group) Molecular Formula Molecular Weight (g/mol) Key Data / Applications References
This compound (862831-31-0) 1,2-dimethylindole / pyrrolidine C₂₁H₂₀N₂O₂ 332.4 Solubility: 1.6 µg/mL (pH 7.4)
1-(4-fluorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3e) Unsubstituted indole / 4-fluorophenyl C₁₆H₁₀FNO₂ 267.26 Yield: 78%; NMR data available
1-(4-chlorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3f) Unsubstituted indole / 4-chlorophenyl C₁₆H₁₀ClNO₂ 283.71 Yield: 83%; NMR data available
1-(1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione Unsubstituted indole / 3-methylpiperidine C₁₆H₁₈N₂O₂ 270.33 Molecular structure confirmed
1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione 2-methylindole / piperidine C₁₆H₁₈N₂O₂ 270.33 Safety data available
BMS-488043 (HIV-1 inhibitor) Dimethoxypyrrolopyridine / benzoylpiperazine C₂₃H₂₃N₃O₅ 421.45 Clinical antiviral activity

Structural and Functional Insights

  • Indole Substitutions: The 1,2-dimethyl group on the indole nitrogen in the target compound likely enhances steric hindrance and lipophilicity compared to unsubstituted indoles (e.g., compounds 3e and 3f).
  • Piperidine derivatives are common in medicinal chemistry due to their bioavailability, but pyrrolidine’s smaller ring size could favor tighter binding in certain targets.
  • Aryl vs. In contrast, the target compound’s pyrrolidine group lacks aromaticity, possibly reducing π-π stacking interactions.

Biological Activity

1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione is a compound belonging to the class of indole derivatives. Its structure features a bicyclic indole ring system with substitutions that may impart unique biological activities. Although specific literature on this compound is limited, its structural characteristics suggest potential pharmacological properties that warrant exploration.

Structural Characteristics

The compound is characterized by the following features:

  • Indole Ring : A bicyclic structure that is often associated with various biological activities.
  • Pyrrolidinone Ring : A five-membered lactam that can influence the compound's interaction with biological targets.
  • Ethane-1,2-dione Moiety : This component may contribute to the reactivity and biological interactions of the molecule.

Biological Activity Overview

While comprehensive studies specifically addressing the biological activity of this compound are scarce, related indole derivatives have been studied for their diverse pharmacological profiles. The following sections summarize potential biological activities based on structural analogs and theoretical implications.

Anticancer Activity

Indole derivatives are frequently investigated for their anticancer properties due to their ability to modulate various cellular pathways. For instance:

  • Mechanisms : Indoles can induce apoptosis in cancer cells through activation of caspases and modulation of cell cycle regulators.
  • Case Studies : Research has shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer potential.

Antimicrobial Properties

Indole derivatives have been noted for their antimicrobial activities:

  • Gram-positive and Gram-negative Bacteria : Compounds with similar structures have demonstrated efficacy against a range of bacterial strains.
CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Indole Derivative AS. aureus20 µM
Indole Derivative BE. coli40 µM

Neuroprotective Effects

Some studies suggest that indole derivatives can exert neuroprotective effects:

  • Mechanisms : They may modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Research Findings and Implications

Despite the limited direct research on this compound, related compounds have provided insights into its potential biological activities. For example:

  • In Vitro Studies : Similar indole derivatives have shown promising results in inhibiting tumor growth and displaying antimicrobial properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.